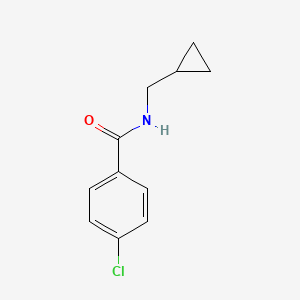
5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound is also known as JNJ-1930942 and has been found to have a unique mechanism of action that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of JNJ-1930942 involves blocking the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This compound has also been found to inhibit the activity of transient receptor potential channels and acid-sensing ion channels, which are involved in the detection of painful stimuli. By blocking these channels, JNJ-1930942 can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects:
The biochemical and physiological effects of JNJ-1930942 have been studied in several animal models. This compound has been found to have analgesic effects in models of acute and chronic pain. Additionally, JNJ-1930942 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using JNJ-1930942 in lab experiments is its specificity for voltage-gated sodium channels, transient receptor potential channels, and acid-sensing ion channels. This specificity allows researchers to study the effects of blocking these channels on pain transmission and inflammation. However, one limitation of using JNJ-1930942 is its potential toxicity. This compound has been found to have toxic effects on the liver and kidneys in animal studies, which may limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on JNJ-1930942. One direction is to further investigate its potential as a pain reliever. This compound has shown promise in animal models of acute and chronic pain, and further studies are needed to determine its efficacy in humans. Another direction is to investigate the potential of JNJ-1930942 as an anti-inflammatory agent. This compound has been shown to have anti-inflammatory effects in animal models, and further studies are needed to determine its potential as a treatment for inflammatory diseases. Finally, future research could focus on developing analogs of JNJ-1930942 that have improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide involves several steps. The starting material is furan-2-carboxylic acid, which is converted into an acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-4-piperidone to form the corresponding amide. Finally, the amide is chlorinated using thionyl chloride to give the desired product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide have been investigated in several studies. This compound has been found to have activity against a variety of targets, including voltage-gated sodium channels, transient receptor potential channels, and acid-sensing ion channels. These targets are involved in pain sensation, and therefore, JNJ-1930942 has been studied for its potential use as a pain reliever.
Eigenschaften
IUPAC Name |
5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-14-7-5-9(6-8-14)15(2)12(16)10-3-4-11(13)17-10/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUUIKNKOQSGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)

![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)





![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)


![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
